![molecular formula C37H30N2 B14271073 N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 136482-43-4](/img/structure/B14271073.png)
N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline): is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two phenyl groups attached to a central methylene bridge, which is further connected to two aniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) typically involves the reaction of aniline with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) are usually sufficient.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:
Continuous addition of reactants: Aniline and formaldehyde are continuously fed into the reactor.
Catalyst regeneration: The acid catalyst is regenerated and recycled to minimize waste.
Product isolation: The final product is isolated through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and resins with enhanced thermal and mechanical properties.
Mécanisme D'action
The mechanism by which N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
- N,N’-[Methylenedi(4,1-phenylene)]bis(N-benzylformamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(4-morpholinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Comparison: N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
136482-43-4 |
|---|---|
Formule moléculaire |
C37H30N2 |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
N,N-diphenyl-4-[[4-(N-phenylanilino)phenyl]methyl]aniline |
InChI |
InChI=1S/C37H30N2/c1-5-13-32(14-6-1)38(33-15-7-2-8-16-33)36-25-21-30(22-26-36)29-31-23-27-37(28-24-31)39(34-17-9-3-10-18-34)35-19-11-4-12-20-35/h1-28H,29H2 |
Clé InChI |
XKCPSCKPIANTKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
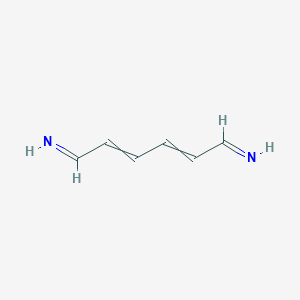
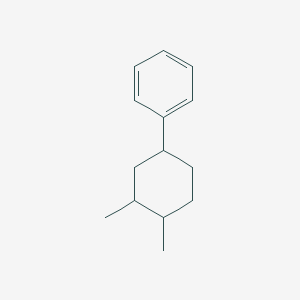
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)
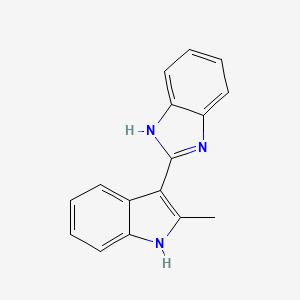
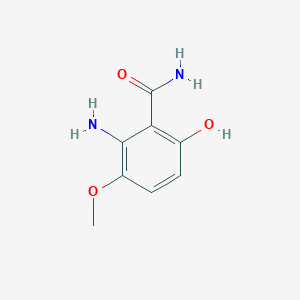
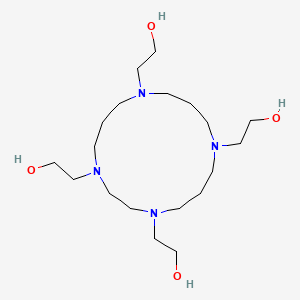
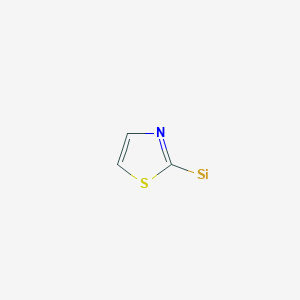
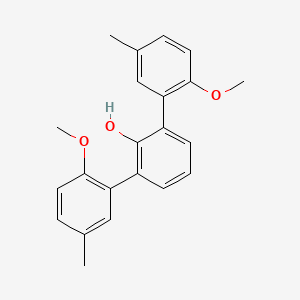
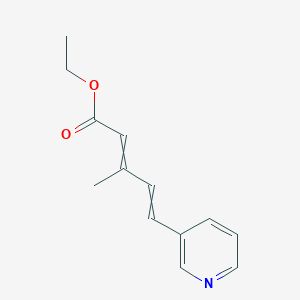
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
